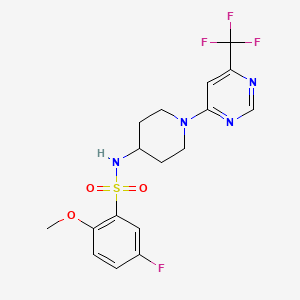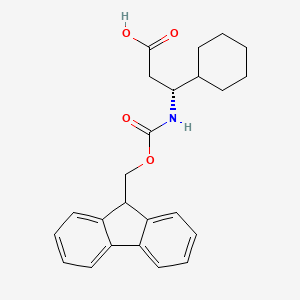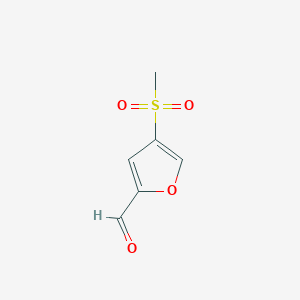
4-Methanesulfonylfuran-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methanesulfonylfuran-2-carbaldehyde is a chemical compound with the CAS Number: 1369167-15-6 . It has a molecular weight of 174.18 and its IUPAC name is 4-(methylsulfonyl)-2-furaldehyde . The compound is usually in powder form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C6H6O4S/c1-11(8,9)6-2-5(3-7)10-4-6/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 174.18 .Wissenschaftliche Forschungsanwendungen
Chromogenic Reactions in Lipid Peroxidation Analysis
Gérard-Monnier et al. (1998) investigated the reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, demonstrating the formation of a stable chromophore under acidic conditions. Methanesulfonic acid was used to optimize the yield of chromophore from malondialdehyde, indicating the potential application of related compounds in the colorimetric assay of lipid peroxidation (Gérard-Monnier et al., 1998).
Building Blocks in Stereocontrolled Synthesis
Alcaide and Almendros (2002) explored the use of 4-oxoazetidine-2-carbaldehydes in synthetic applications, highlighting their role as protected α-amino aldehydes and masked β-amino acids. These bifunctional compounds have shown significant versatility in synthesizing biologically interesting substances, indicating the potential utility of similar structures like 4-methanesulfonylfuran-2-carbaldehyde in complex natural product synthesis (Alcaide & Almendros, 2002).
Synthesis and Characterization of Furan Sulfonylhydrazones
Gündüzalp et al. (2016) synthesized and characterized various furan sulfonylhydrazones, examining their enzyme inhibition activities. This research provides insight into the structural and functional applications of sulfonyl derivatives, relevant to the study of this compound (Gündüzalp et al., 2016).
Catalytic Applications in Organic Synthesis
Wang et al. (2009) demonstrated the use of ferrous methanesulfonate for catalyzing the conversion of aldehydes to 1,1-diacetates, indicating the potential catalytic applications of methanesulfonic acid derivatives in organic synthesis. This research provides a context for understanding the role of similar compounds in catalytic reactions (Wang et al., 2009).
Methanesulfonic Acid in Microwave-Assisted Synthesis
Qi et al. (2014) used methanesulfonic acid in the microwave-assisted synthesis of bis(4-hydroxy-2H-chromen-2-ones), indicating the potential of methanesulfonic acid derivatives in facilitating efficient synthetic processes (Qi et al., 2014).
Wirkmechanismus
Target of Action
The primary targets of 4-Methanesulfonylfuran-2-carbaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
Furan-2-carbaldehydes, a class of compounds to which this compound belongs, have been used as building blocks in the synthesis of bioactive quinazolin-4(3h)-ones . This suggests that this compound may also be involved in similar biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Eigenschaften
IUPAC Name |
4-methylsulfonylfuran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S/c1-11(8,9)6-2-5(3-7)10-4-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEXIHNQZGBYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=COC(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-N-[(7-chloro-4-oxo-3H-quinazolin-2-YL)methyl]-N-propylpyridine-3-carboxamide](/img/structure/B2578772.png)
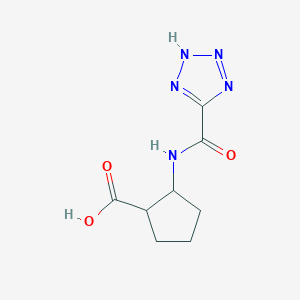
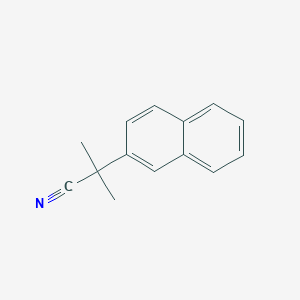
![6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2578775.png)
![2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2578776.png)
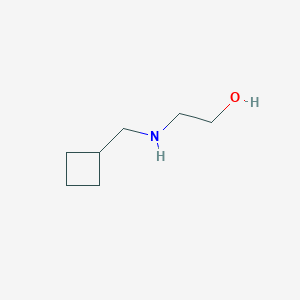

![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2578784.png)
![N-cyclohexyl-2-(2-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2578785.png)
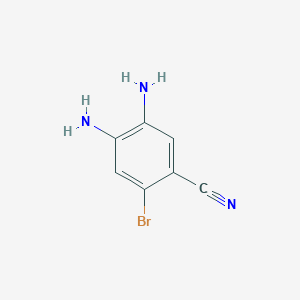
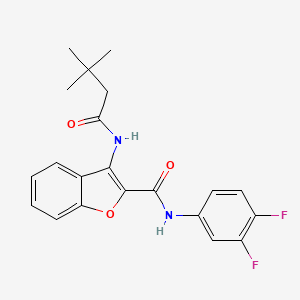
![N-benzyl-N-ethyl-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2578789.png)
